molecular formula C24H20Cl2N2O2S2 B12040005 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477330-87-3

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12040005
CAS No.: 477330-87-3
M. Wt: 503.5 g/mol
InChI Key: AIXBBPATUMOEHG-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H20Cl2N2O2S2 . This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, substituted with dichlorobenzyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the dichlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one These compounds share a similar benzothieno pyrimidine core but differ in the substituents attached to the core structure. The unique combination of substituents in 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

477330-87-3

Molecular Formula

C24H20Cl2N2O2S2

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H20Cl2N2O2S2/c1-30-17-10-8-16(9-11-17)28-23(29)21-18-4-2-3-5-20(18)32-22(21)27-24(28)31-13-14-6-7-15(25)12-19(14)26/h6-12H,2-5,13H2,1H3

InChI Key

AIXBBPATUMOEHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

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